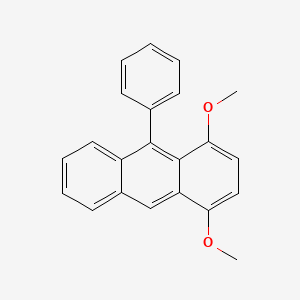
1,4-Dimethoxy-9-phenylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethoxy-9-phenylanthracene is an organic compound with the chemical formula C({22})H({18})O(_{2}). It is a derivative of anthracene, characterized by the presence of methoxy groups at the 1 and 4 positions and a phenyl group at the 9 position. This compound is known for its photophysical properties and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9-phenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki cross-coupling reaction. In this method, 9-bromo-10-phenylanthracene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh({3}))({4})) . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate (K({2})CO({3})).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1,4-Dimethoxy-9-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are used.
Substitution: Reagents like bromine (Br({2})) and sulfuric acid (H({2})SO(_{4})) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
科学研究应用
1,4-Dimethoxy-9-phenylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a probe in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of 1,4-Dimethoxy-9-phenylanthracene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups influence its electronic properties, making it an effective chromophore. It can absorb light and undergo electronic transitions, which are crucial for its applications in photophysical studies and optoelectronics .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenylanthracene: Lacks the methoxy groups but shares similar photophysical properties.
1,4-Dimethoxyanthracene: Similar structure but without the phenyl group at the 9 position
Uniqueness
1,4-Dimethoxy-9-phenylanthracene is unique due to the combined presence of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its use in advanced materials like OLEDs highlight its versatility .
属性
CAS 编号 |
54458-77-4 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
1,4-dimethoxy-9-phenylanthracene |
InChI |
InChI=1S/C22H18O2/c1-23-19-12-13-20(24-2)22-18(19)14-16-10-6-7-11-17(16)21(22)15-8-4-3-5-9-15/h3-14H,1-2H3 |
InChI 键 |
JISXOXZUVGEHIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C=C12)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















